molecular formula C19H20ClN5O2 B4934710 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4934710
M. Wt: 385.8 g/mol
InChI Key: ZMMSJLOEICSZQM-UHFFFAOYSA-N
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Description

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring This reaction is often catalyzed by copper (Cu) under mild conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium azide (NaN3) for azide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the amino and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(methyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(ethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobic character, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins.

Properties

IUPAC Name

5-amino-N-(5-chloro-2-methoxyphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-11(2)12-4-7-14(8-5-12)25-18(21)17(23-24-25)19(26)22-15-10-13(20)6-9-16(15)27-3/h4-11H,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMSJLOEICSZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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